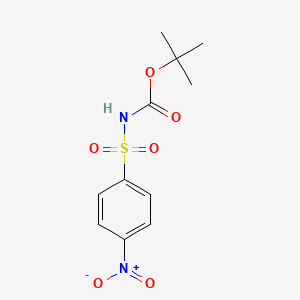

N-Boc-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-6-4-8(5-7-9)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURDKBAAQRGXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IR and mass spectrometry data for N-Boc-4-nitrobenzenesulfonamide

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-4-nitrobenzenesulfonamide

This guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) data for this compound, a key intermediate in synthetic and medicinal chemistry. As researchers and drug development professionals, a thorough understanding of the spectroscopic signature of such building blocks is paramount for reaction monitoring, quality control, and structural confirmation. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby providing a self-validating framework for analysis.

Introduction: The Molecular Architecture and Its Significance

This compound (tert-butyl N-(4-nitrophenyl)sulfonylcarbamate) is a versatile organic compound characterized by three critical functional moieties: a tert-butyloxycarbonyl (Boc) protecting group, an aromatic nitro group, and a sulfonamide linkage.[1] This unique combination makes it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceuticals.[2] The Boc group offers a robust yet easily cleavable protection for the sulfonamide nitrogen, stable to basic conditions but readily removed under mild acid.[1]

Accurate and unambiguous characterization is the bedrock of chemical synthesis. This guide will dissect the IR and MS data, providing the foundational knowledge required to confidently identify and assess the purity of this compound.

Synthesis and Sample Preparation: A Foundation for Quality Data

A common and reliable method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-nitrobenzenesulfonamide in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Addition of Reagents: To the stirred solution, add triethylamine, DMAP (catalytic amount), and di-tert-butyl dicarbonate.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is purified by evaporation of the solvent and subsequent recrystallization or column chromatography to yield this compound as a solid.[1]

Sample Preparation for Spectroscopic Analysis

-

Infrared (IR) Spectroscopy (ATR-FTIR): A small amount of the dried, purified solid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Sufficient pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is non-destructive.

-

Mass Spectrometry (ESI-MS): A dilute solution of the sample is prepared by dissolving a small quantity (approx. 1 mg) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, often with a small amount of formic acid to promote protonation for positive ion mode analysis. The solution is then introduced into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.

Infrared (IR) Spectroscopy Analysis: Probing Molecular Vibrations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds and functional groups within the molecule.

The IR spectrum of this compound is a composite of the vibrations from the nitro group, the sulfonamide group, the Boc protecting group, and the aromatic ring. The most diagnostically significant absorptions are detailed below.

Data Presentation: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Sulfonamide-NH (acylated) | 3300 - 3200 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | C(CH₃)₃ | 2980 - 2950 | Medium |

| C=O Stretch | Boc (urethane carbonyl) | 1750 - 1720 | Strong |

| Asymmetric NO₂ Stretch | Ar-NO₂ | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium |

| Symmetric NO₂ Stretch | Ar-NO₂ | 1360 - 1290 | Strong |

| Asymmetric SO₂ Stretch | Sulfonamide | 1370 - 1335 | Strong |

| Symmetric SO₂ Stretch | Sulfonamide | 1170 - 1155 | Strong |

| C-N Stretch | Ar-S-N | 890 - 835 | Medium |

Note: The exact positions of these bands can vary slightly due to the solid-state nature of the sample and intermolecular interactions.

Causality Behind the Spectrum

-

The Nitro Group (NO₂): The nitro group provides two of the most intense and characteristic bands in the spectrum.[3][4] The asymmetric stretch appears at a higher frequency (1550-1475 cm⁻¹) and the symmetric stretch at a lower frequency (1360-1290 cm⁻¹).[3][4] Their high intensity is due to the large change in dipole moment during these vibrations.[3]

-

The Sulfonamide Group (SO₂): Similar to the nitro group, the sulfonyl group gives rise to strong asymmetric and symmetric stretching bands in the regions of 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹, respectively.[5][6]

-

The Boc Group (C=O): The carbonyl (C=O) stretch of the Boc protecting group is a prominent, strong absorption typically found around 1750-1720 cm⁻¹. Its position and intensity are highly diagnostic for the presence of this protecting group.

-

Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring skeletal vibrations between 1600-1400 cm⁻¹.[3]

Visualization: Key Functional Groups and Vibrations

Caption: Key IR vibrational modes of this compound.

Mass Spectrometry (MS) Analysis: Determining Molecular Weight and Structure

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For a molecule like this compound, a soft ionization technique such as ESI is preferred to minimize in-source fragmentation and observe the molecular ion.

Expected Molecular Ion

The molecular formula for this compound is C₁₁H₁₄N₂O₆S. The calculated monoisotopic mass is approximately 302.06 Da. In positive ion ESI-MS, the compound is expected to be observed as protonated or sodiated adducts.

-

[M+H]⁺: 303.06 Da

-

[M+Na]⁺: 325.04 Da

Fragmentation Pathway: A Self-Validating System

The fragmentation of this compound in tandem MS (MS/MS) experiments provides irrefutable evidence of its structure. The Boc group is notoriously labile in the gas phase and its characteristic losses are a key diagnostic feature.[7][8]

-

Loss of Isobutylene (56 Da): A primary fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate which can then lose CO₂.[9]

-

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the Boc group results in the loss of the entire tert-butoxycarbonyl group.

-

Loss of tert-Butoxy radical (73 Da): This is another common fragmentation of the Boc group.

-

Cleavage of the S-N bond: Scission of the sulfonamide S-N bond can lead to fragments corresponding to the 4-nitrobenzenesulfonyl cation (m/z 186) or the Boc-protected amine fragment.

Data Presentation: Predicted Mass Fragments

| m/z (Da) | Proposed Fragment | Identity |

| 303.06 | [C₁₁H₁₅N₂O₆S]⁺ | [M+H]⁺ |

| 247.00 | [C₇H₇N₂O₄S]⁺ | [M+H - C₄H₈]⁺ |

| 203.02 | [C₆H₇N₂O₄S]⁺ | [M+H - Boc]⁺ |

| 186.00 | [C₆H₄NO₄S]⁺ | [4-nitrobenzenesulfonyl]⁺ |

| 57.07 | [C₄H₉]⁺ | [tert-butyl cation]⁺ |

Visualization: Proposed ESI-MS Fragmentation Pathway

Sources

- 1. This compound|CAS 895153-23-8 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Role of the Boc Group in N-Boc-4-nitrobenzenesulfonamide: A Technical Guide for Advanced Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic deployment of protecting groups is paramount to achieving complex molecular architectures. This technical guide provides an in-depth analysis of the multifaceted role of the tert-butyloxycarbonyl (Boc) group in N-Boc-4-nitrobenzenesulfonamide, a reagent of significant utility in C-N bond formation. This document will elucidate the electronic and steric contributions of the Boc group, detailing its influence on the reactivity, stability, and synthetic applications of the parent molecule. We will explore its critical function in key transformations such as the Fukuyama-Mitsunobu reaction and guanidinylation, providing field-proven insights and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Dichotomy of Protection and Activation

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic chemistry, prized for its stability under a wide range of conditions and its facile removal under acidic treatment.[1] In the context of this compound, the Boc group transcends its traditional role as a simple masking agent. It acts as a crucial modulator of reactivity, working in concert with the strongly electron-withdrawing 4-nitrobenzenesulfonyl (nosyl) group to create a unique chemical entity. This guide will dissect this synergy, providing a comprehensive understanding of how the Boc group influences the physicochemical properties and synthetic utility of the molecule.

Physicochemical Properties and Structural Attributes

This compound, also known as tert-butyl N-(4-nitrophenyl)sulfonylcarbamate, is a solid at room temperature with a melting point of 122-123 °C.[2] The key to its utility lies in the electronic interplay between the Boc and nosyl groups.

| Property | Value | Source |

| CAS Number | 895153-23-8 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₆S | [2] |

| Molecular Weight | 302.30 g/mol | [2] |

| Melting Point | 122-123 °C | [2] |

| Predicted pKa | 3.71 ± 0.10 | [2] |

The strongly electron-withdrawing nature of the 4-nitrobenzenesulfonyl group significantly increases the acidity of the N-H proton of the parent sulfonamide.[3][4] The introduction of the Boc group, itself an electron-withdrawing carbamate, further enhances this acidity. This heightened acidity is a cornerstone of the reagent's utility, particularly in reactions requiring deprotonation of the nitrogen atom.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the N-acylation of 4-nitrobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O). The following protocol is a self-validating system, designed for high yield and purity.

Experimental Protocol: Synthesis of tert-butyl N-(4-nitrophenyl)sulfonylcarbamate

-

Reagents and Materials:

-

4-Nitrobenzenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 4-nitrobenzenesulfonamide (1.0 eq) in dry DCM or THF, add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

-

-

Causality of Experimental Choices:

-

The use of a base like triethylamine or DMAP is crucial to deprotonate the sulfonamide, generating a more nucleophilic nitrogen anion for the reaction with Boc₂O.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure complete reaction.

-

The aqueous workup removes the base and any water-soluble byproducts. Recrystallization is employed to obtain a highly pure product.

-

The Boc Group's Role in Modulating Reactivity

The presence of the Boc group serves two primary functions in modulating the reactivity of the sulfonamide nitrogen:

-

Electronic Activation: The electron-withdrawing nature of the Boc group, in synergy with the nosyl group, renders the N-H proton highly acidic. This facilitates deprotonation under mild basic conditions, a key step in many of its applications.[5]

-

Steric Shielding and Directing Group: The bulky tert-butyl group provides steric hindrance around the nitrogen atom. While this might seem counterintuitive for a reagent, it plays a subtle role in directing the approach of reactants and can influence the regioselectivity of certain reactions. More importantly, the entire Boc-nosyl amide moiety acts as an excellent leaving group in some transformations.

Applications in Advanced Organic Synthesis

The Fukuyama-Mitsunobu Reaction: A Gateway to Secondary Amines

The Fukuyama-Mitsunobu reaction is a powerful method for the synthesis of secondary amines from primary sulfonamides and alcohols.[6] this compound is an excellent nitrogen pronucleophile for this reaction due to the enhanced acidity of its N-H proton.[5]

Reaction Mechanism:

Caption: Fukuyama-Mitsunobu reaction workflow.

Causality of Reagent Choice: The choice of this compound in this reaction is deliberate. The low pKa of the N-H proton ensures efficient deprotonation by the betaine intermediate formed from triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD), a critical step for the subsequent SN2 reaction.[5] The Boc group can be selectively removed under acidic conditions, or the nosyl group can be cleaved under mild conditions using a thiol and a base, offering orthogonal deprotection strategies.[7]

Guanidinylation Reactions: Synthesis of Protected Guanidines

This compound can serve as a precursor for the synthesis of guanidinylating reagents. While reagents like N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent) are more commonly used for direct guanidinylation, the underlying principle of activating a nitrogen atom with electron-withdrawing groups is shared.[8][9][10] The Boc group in these systems serves to mask the basicity of the guanidine moiety during synthesis and allows for controlled deprotection.[8]

Logical Relationship in Guanidinylation Reagent Activation:

Caption: Activation of guanidinylating reagents.

Field-Proven Insights: While this compound is not a direct guanidinylating agent itself, its chemistry informs the design of such reagents. The principle of using multiple electron-withdrawing groups (like Boc and nosyl) to tune the reactivity of a nitrogen center is a powerful strategy in synthetic organic chemistry.

Deprotection of the Boc Group: A Controlled Unmasking

The removal of the Boc group from the N-Boc-nosylamide product is a critical step to liberate the free amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common choice.[11]

Experimental Protocol: Boc Deprotection

-

Reagents and Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-50% v/v in DCM) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

-

Mechanism of Acid-Catalyzed Boc Deprotection:

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. biosynce.com [biosynce.com]

- 3. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 10. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xray.uky.edu [xray.uky.edu]

The Nosyl Insignia: A Technical Guide to the Discovery and Strategic Application of Nitrobenzenesulfonyl Protecting Groups

For the modern researcher in organic synthesis and drug development, the strategic manipulation of functional groups is paramount. Among the arsenal of tactics available, the use of protecting groups stands as a cornerstone of complex molecule construction. This guide provides an in-depth exploration of the discovery and application of nosyl-based protecting groups, a class of functionalities that has proven indispensable for its unique combination of stability and selective reactivity. We will delve into the historical context of their development, the mechanistic underpinnings of their utility, and provide field-proven protocols for their successful implementation.

Genesis of a Strategic Protector: A Historical Perspective

The story of the nosyl group is one of evolution, building upon a rich history of sulfonamide chemistry. While sulfonamides themselves were a focus of intense research in the early 20th century, leading to the groundbreaking discovery of sulfa drugs, their use as labile protecting groups in complex synthesis was a later innovation.

For decades, the workhorse of sulfonyl-based amine protection was the tosyl (p-toluenesulfonyl) group. However, the harsh conditions often required for its removal limited its applicability in the synthesis of delicate, polyfunctional molecules. The challenge was to design a sulfonamide that was sufficiently robust to withstand a variety of reaction conditions, yet could be cleaved under mild and specific circumstances.

The key insight came with the strategic incorporation of a nitro group on the phenyl ring of the benzenesulfonyl moiety. The powerful electron-withdrawing nature of the nitro group was found to significantly alter the reactivity of the sulfonamide, paving the way for its facile cleavage.

While nitrobenzenesulfonamides had been known, it was the seminal work of Tohru Fukuyama and his collaborators in the mid-1990s that truly unlocked their potential as a versatile tool for amine protection and activation. Their systematic development of what is now widely known as the "Ns-strategy" or "Fukuyama amine synthesis" revolutionized the approach to constructing complex amines.[1][2] A key publication in 1995 by Fukuyama, Jow, and Cheung laid out the foundational principles, demonstrating the utility of 2-nitrobenzenesulfonamides and 4-nitrobenzenesulfonamides for the preparation of secondary amines and as a robust protecting group.[3] This was followed by a comprehensive review in 2004 by Kan and Fukuyama, which solidified the "Ns strategies" as a highly versatile synthetic method.[1][2]

This body of work established the nosyl group not merely as another protecting group, but as a strategic element in synthesis, enabling both protection and subsequent functionalization of the protected amine.

The Chemistry of Nosylates: Activation and Cleavage

The utility of the nosyl group is rooted in the electronic properties of the nitrobenzenesulfonyl system. The strong electron-withdrawing nitro group serves two primary functions: it increases the acidity of the N-H proton of a primary nosylamide, and it activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).

Introduction of the Nosyl Group

The protection of a primary or secondary amine as a nosylamide is a straightforward and high-yielding reaction, typically achieved by reacting the amine with a nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base. Both 2-nitrobenzenesulfonyl chloride (o-NsCl) and 4-nitrobenzenesulfonyl chloride (p-NsCl) are commonly used.

Experimental Protocol: General Procedure for Nosylation of a Primary Amine

-

Dissolve the primary amine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically a tertiary amine like triethylamine (1.2 equiv.) or pyridine (2.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the nosyl chloride (1.1 equiv.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the nosyl-protected amine.

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | 2-Nitrobenzenesulfonyl chloride | Triethylamine | DCM | 2 | >95 |

| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | THF | 3 | >90 |

| Glycine methyl ester | 2-Nitrobenzenesulfonyl chloride | NaHCO₃ | Dioxane/H₂O | 4 | >90 |

Table 1: Representative Conditions for Nosylation of Amines

Activation for N-Alkylation: The Fukuyama Amine Synthesis

A signal advantage of the nosyl group is its ability to activate the protected amine for subsequent alkylation. The electron-withdrawing nature of the nosyl group significantly increases the acidity of the N-H proton of a primary nosylamide (pKa ≈ 10-11 in DMSO), facilitating its deprotonation with mild bases. The resulting nosylamide anion is a soft nucleophile that can be readily alkylated with a variety of electrophiles.

This principle is the cornerstone of the Fukuyama amine synthesis, which provides a robust method for the preparation of secondary amines. A particularly powerful variant is the Fukuyama-Mitsunobu reaction, where a nosyl-protected amine is alkylated with an alcohol under Mitsunobu conditions.

Figure 1: Conceptual workflow of the Fukuyama Amine Synthesis.

Deprotection: Mild Cleavage with Thiolates

The defining feature of the nosyl group is its facile cleavage under mild, non-acidic, and non-reductive conditions. The deprotection is typically achieved by treatment with a thiol and a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the carbon atom of the aromatic ring bearing the sulfonyl group, leading to the formation of a Meisenheimer complex. This intermediate then collapses to release the deprotected amine and a diaryl disulfide.

Figure 2: Simplified mechanism of nosyl group cleavage by a thiolate.

Commonly used thiols include thiophenol, 2-mercaptoethanol, and odorless alternatives like p-mercaptobenzoic acid.[4] The choice of base is often potassium carbonate or cesium carbonate.

Experimental Protocol: General Procedure for Deprotection of a Nosylamide

-

Dissolve the nosyl-protected amine (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add the thiol (2.0-3.0 equiv.) and the base (2.0-3.0 equiv.).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction is often complete within a few hours.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography or acid-base extraction.

| Thiol | Base | Solvent | Temperature | Time (h) |

| Thiophenol | K₂CO₃ | DMF | Room Temp. | 1-3 |

| 2-Mercaptoethanol | DBU | DMF | Room Temp. | 2-4 |

| p-Mercaptobenzoic acid | Cs₂CO₃ | DMF | 40 °C | 12 |

Table 2: Common Reagent Systems for Nosyl Deprotection [4]

Strategic Advantages and Orthogonality

The true power of the nosyl group in complex synthesis lies in its orthogonality to other common amine protecting groups. This allows for the selective deprotection of one amine in the presence of others, a crucial requirement in the synthesis of polyamines, peptides, and other intricately functionalized molecules.

-

Orthogonality to Acid-Labile Groups (e.g., Boc): Nosylamides are stable to the strongly acidic conditions (e.g., trifluoroacetic acid) used to remove the tert-butyloxycarbonyl (Boc) group.

-

Orthogonality to Hydrogenolysis-Labile Groups (e.g., Cbz): The nosyl group is unaffected by the catalytic hydrogenation conditions used to cleave the benzyloxycarbonyl (Cbz) group.

This orthogonality allows for a highly modular and flexible approach to the synthesis of complex molecules containing multiple amine functionalities.

Figure 3: Orthogonality of the Nosyl group with Boc and Cbz protecting groups.

Applications in Drug Discovery and Total Synthesis

The unique properties of the nosyl group have led to its widespread adoption in both academic and industrial research. Its application is particularly prominent in the synthesis of natural products and pharmaceutically active compounds.

In drug discovery, the Fukuyama amine synthesis is frequently employed for the construction of secondary amine libraries and for the synthesis of complex drug candidates. The mild conditions and broad functional group tolerance make it an ideal method for late-stage functionalization.

In the realm of total synthesis, the nosyl group has been instrumental in the construction of numerous complex natural products, including polyamine toxins and macrocyclic alkaloids. The ability to selectively protect and functionalize amines within a complex molecular architecture is a key advantage that the nosyl group provides.

Conclusion

The journey of the nosyl group from a simple chemical entity to a cornerstone of modern synthetic strategy is a testament to the power of rational design in organic chemistry. Its development, pioneered by the insightful work of Fukuyama and his group, has provided chemists with a tool that is not only robust and reliable but also enables a level of strategic flexibility that was previously difficult to achieve. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, mechanism, and application of nosyl-based protecting groups is essential for the successful design and execution of complex synthetic endeavors.

References

-

Kan, T. & Fukuyama, T. Ns strategies: a highly versatile synthetic method for amines. Chem. Commun., 353–359 (2004). Available at: [Link]

-

Fukuyama, T. et al. Total synthesis of (+)-lysergic acid. Available at: [Link]

-

Taber, D. F. The Fukuyama Synthesis of (-)-Lepenine. Organic Chemistry Portal (2014). Available at: [Link]

-

Kan, T. & Fukuyama, T. Ns Strategies: A Highly Versatile Synthetic Method for Amines. ResearchGate (2004). Available at: [Link]

-

Albericio, F. & Isidro-Llobet, A. Amino Acid-Protecting Groups. Chemical Reviews (2009). Available at: [Link]

-

Matoba, M., Kajimoto, T. & Node, M. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications38 , 1194–1200 (2008). Available at: [Link]

-

Matoba, M., Kajimoto, T. & Node, M. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. ResearchGate (2008). Available at: [Link]

-

Fülöpová, V. & Soural, M. Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis. ACS Combinatorial Science17 , 570–591 (2015). Available at: [Link]

-

O'Donnell, J. A. et al. Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. Journal of Medicinal Chemistry (2004). Available at: [Link]

-

Albericio, F. & Isidro-Llobet, A. Amino Acid-Protecting Groups. Academia.edu (2009). Available at: [Link]

-

Shohji, N., Kawaji, T. & Okamoto, S. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters13 , 2626–2629 (2011). Available at: [Link]

-

El-Faham, A. & Albericio, F. Amino Acid-Protecting Groups. ResearchGate (2009). Available at: [Link]

-

Fukuyama, T., Jow, C.-K. & Cheung, M. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses (1995). Available at: [Link]

-

Pitre, S. P., McTiernan, C. D., Ismaili, H. & Scaiano, J. C. Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH) (2022). Available at: [Link]

-

Ashenhurst, J. Protecting Groups For Amines: Carbamates. Master Organic Chemistry (2018). Available at: [Link]

-

Okuno, Y. et al. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. MDPI (2022). Available at: [Link]

-

Matoba, M., Kajimoto, T. & Node, M. Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Taylor & Francis Online (2008). Available at: [Link]

-

Fukuyama, T. CURRICULUM VITAE. Harvard University (2019). Available at: [Link]

Sources

chemical stability of N-Boc-4-nitrobenzenesulfonamide under acidic and basic conditions

Chemical Stability of -Boc-4-nitrobenzenesulfonamide: A Technical Guide

Executive Summary & Compound Architecture

-Boc-4-nitrobenzenesulfonamideThis structural push-pull dynamic creates a distinct stability profile:

-

Acidic Conditions: Highly Labile. The Boc group acts as a "safety fuse," cleaving rapidly under Brønsted acidic conditions to regenerate the parent sulfonamide.

-

Basic Conditions: Conditionally Stable (pH Dependent). Unlike standard carbamates, the N-H proton is highly acidic (

). In basic media, the molecule rapidly deprotonates to form a stable anion, resisting hydrolytic cleavage.

Physicochemical Core

| Property | Value / Description |

| CAS Number | 895153-23-8 |

| Structure | |

| Molecular Weight | 302.30 g/mol |

| ~3.7 (High acidity due to Sulfonyl + Boc + Nitro) | |

| Primary Utility | Fukuyama-Mitsunobu alkylation; Nitrene precursor; Prodrug modeling. |

Stability Under Acidic Conditions

Mechanistic Insight

In acidic environments,

The degradation pathway follows an

-

Protonation: The carbonyl oxygen is protonated by the acid.

-

Fragmentation: The tert-butyl cation is ejected, generating a carbamic acid intermediate.

-

Decarboxylation: Spontaneous loss of

yields the parent 4-nitrobenzenesulfonamide.

Field Insight: The presence of the 4-nitro group stabilizes the leaving group (the sulfonamide anion equivalent), potentially accelerating the decarboxylation step compared to electron-rich analogs.

Experimental Protocol: Acidic Deprotection

Objective: Quantitative removal of the Boc group.

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.

-

Standard Workflow:

-

Dissolve

-Boc-4-nitrobenzenesulfonamide (1.0 equiv) in DCM ( -

Add TFA (10–20 equiv) dropwise at

. -

Warm to room temperature and stir for 1–2 hours.

-

Monitoring: TLC (Hexane/EtOAc) or LC-MS. The Boc-protected material is less polar; the deprotected sulfonamide is more polar and UV-active.

-

Workup: Concentrate under reduced pressure. Note: Avoid heating above

during concentration to prevent thermal degradation of the sulfonamide if trace acid remains.

-

Visualization: Acidic Cleavage Pathway

Caption: Step-wise degradation of this compound in acidic media via S_N1 fragmentation.

Stability Under Basic Conditions

Mechanistic Insight

The stability in base is counter-intuitive. While N-acyl derivatives are typically prone to hydrolysis, the N-H proton of this compound is the defining stability factor.

-

Low pH (< 3): Neutral form dominates.

-

Neutral/Basic pH (> 7): The compound exists almost exclusively as the sulfonylcarbamate anion (

).

The Anionic Shield: Once deprotonated, the negative charge is delocalized across the sulfonyl and carbonyl oxygens. This electrostatic repulsion effectively shields the carbonyl carbon from nucleophilic attack (hydrolysis) by hydroxide ions (

Critical Exception (Alkylation): If the N-H is replaced by an alkyl group (e.g., after a Mitsunobu reaction), the "anionic shield" is lost. The resulting

Experimental Protocol: Stability Assessment

Objective: Verify stability in basic reaction media (e.g., for alkylation).

-

Reagents:

or -

Workflow:

-

Dissolve reagent in

-DMSO or deuterated solvent of choice. -

Add 2.0 equiv of base (

). -

Monitor by

NMR over 24 hours. -

Observation: The N-H peak (~11-12 ppm) disappears immediately. The aromatic signals may shift upfield due to increased electron density. No cleavage of the t-butyl group (singlet at ~1.4 ppm) should be observed at ambient temperature.

-

Visualization: Base-Mediated Equilibrium

Caption: The "Anionic Shield" effect preventing hydrolysis under standard basic conditions.

Comparative Stability Data Summary

The following table summarizes the reagent's behavior across common laboratory conditions.

| Condition | Reagent System | Stability Status | Half-Life ( | Mechanism |

| Strong Acid | TFA / DCM (1:1) | Unstable | < 30 min | Acid-catalyzed cleavage ( |

| Weak Acid | Acetic Acid (Glacial) | Metastable | Hours to Days | Slow protonation |

| Neutral | Stable | > 24 Hours | N/A | |

| Weak Base | Stable | Indefinite | Deprotonation to stable anion | |

| Strong Base | 1M NaOH | Stable (RT) | > 24 Hours | Anionic shielding prevents hydrolysis |

| Thermal | Metastable | Variable | Thermal Boc elimination (isobutene loss) |

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[2] Protection for the Amino Group: Carbamates. Wiley. Link

-

Acidity of N-Acyl Sulfonamides. Journal of Medicinal Chemistry. Bioisosteric comparisons of carboxylic acids and N-acyl sulfonamides (

3.5–4.5).[3][4] Link -

Fukuyama-Mitsunobu Reaction . Tetrahedron Letters. Utilization of 2- and 4-nitrobenzenesulfonamides in amine synthesis. Link

-

Benchchem Technical Data . This compound Properties and Applications. Link

-

Boc Deprotection Mechanisms . The Journal of Organic Chemistry. Kinetic studies on the acid-catalyzed cleavage of tert-butyl carbamates. Link

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of N-Boc-4-nitrobenzenesulfonamide

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties and its interactions in a biological system. This guide provides an in-depth technical overview of the determination and analysis of the single-crystal X-ray structure of N-Boc-4-nitrobenzenesulfonamide (CAS 895153-23-8). Sulfonamide moieties are ubiquitous in medicinal chemistry, and understanding their solid-state behavior is paramount for rational drug design and formulation.[1][2] This document details the entire workflow, from synthesis and crystallization to diffraction data analysis and interpretation of the refined structure. We explore the molecule's conformational intricacies and the supramolecular assembly governed by a network of intermolecular hydrogen bonds. The protocols and analyses presented herein serve as a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Significance of Structural Elucidation

This compound is a key intermediate in organic synthesis, combining three functionally significant motifs: a bulky tert-butyloxycarbonyl (Boc) protecting group, a strongly electron-withdrawing nitro group, and a pharmacologically vital sulfonamide core.[3] The sulfonamide functional group is a cornerstone of numerous therapeutics, including antibacterial and anti-diabetic agents.[2]

Determining the single-crystal X-ray structure of this molecule provides definitive, high-resolution insights into several key areas:

-

Molecular Conformation: It reveals the precise bond lengths, bond angles, and torsional arrangements adopted by the molecule in its lowest energy, solid-state form. This information is invaluable for validating computational models and understanding steric and electronic effects.

-

Intermolecular Interactions: It maps the non-covalent forces, such as hydrogen bonds and π-π stacking, that dictate how molecules recognize each other and pack into a stable crystalline lattice.[4][5] These interactions are fundamental to crystal engineering and polymorphism.

-

Solid-State Properties: The crystal packing directly influences crucial material properties like solubility, melting point, and stability, which are critical considerations in pharmaceutical development.[6]

This guide is structured to walk the researcher through the entire process, emphasizing the rationale behind each experimental step and providing a robust framework for interpreting the results.

The Crystallographic Workflow: From Molecule to Model

The journey from a powdered compound to a fully refined 3D crystal structure is a multi-step process requiring precision and careful planning. This section details the self-validating protocols for each stage.

Caption: The workflow from synthesis to final structural analysis.

Synthesis and Crystallization

Rationale: The success of X-ray crystallography hinges on the quality of the single crystal.[7][8] This requires starting with a highly pure compound, as impurities can inhibit crystal growth or introduce disorder. The crystallization process itself is designed to slowly and systematically bring the compound out of solution, allowing molecules to arrange themselves into a well-ordered lattice.

Protocol: Slow Evaporation Method

-

Purification: Synthesize this compound via established literature methods. Purify the crude product by column chromatography (e.g., using a silica gel stationary phase with an ethyl acetate/hexane gradient) to achieve >98% purity as confirmed by NMR and LC-MS.

-

Solvent Selection: Dissolve approximately 20 mg of the purified, dry compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) in a small, clean vial. The goal is to create a solution that is close to, but not fully, saturated at room temperature.

-

Inducing Crystallization: To this solution, slowly add a "poor" solvent or "anti-solvent" (e.g., n-hexane) dropwise until the first sign of persistent turbidity (cloudiness) is observed. This indicates the solution is now supersaturated.

-

Crystal Growth: Add one or two final drops of the good solvent to redissolve the precipitate, making the solution clear again. Cover the vial with a cap containing a few small pinholes. This allows for very slow evaporation of the more volatile solvent (acetone/ethyl acetate), gradually increasing the concentration and promoting the formation of large, well-defined single crystals over several days.

-

Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop and dry them on filter paper.[8]

X-ray Diffraction Data Collection

Rationale: This step involves irradiating the single crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern. The geometry and intensity of the diffracted spots contain the information needed to reconstruct the electron density map of the molecule within the crystal.[9]

Protocol: Data Acquisition

-

Crystal Mounting: Select a well-formed, transparent crystal under a microscope. Mount it on a cryoloop using a small amount of paratone oil to secure it and protect it from the atmosphere.

-

Instrument Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE) equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) and a photon-counting detector.

-

Data Collection: Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data. Perform a series of scans (e.g., ω and φ scans) to collect a complete dataset, ensuring high redundancy and coverage of the reciprocal space.

Structure Solution and Refinement

Rationale: The collected diffraction data provides intensities but lacks crucial phase information. The "phase problem" is solved using computational methods to generate an initial model of the structure. This model is then refined iteratively against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

Protocol: Structure Determination using SHELX

-

Data Integration: Process the raw diffraction images using software like SAINT to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.

-

Structure Solution: Use the SHELXS program, employing "direct methods" which are highly effective for small molecules.[10][11] This statistical approach identifies phase relationships between reflections to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

-

Model Refinement: Refine the initial structural model using SHELXL.[12] This is a least-squares process that adjusts atomic positions, and thermal parameters (describing atomic vibrations) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX commands in SHELXL), which is a standard and reliable method for small molecule crystallography.[10]

-

Validation: The quality of the final model is assessed using several metrics:

-

R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% indicate a very good refinement.

-

wR2 factor: A weighted R-factor based on F².

-

Goodness of Fit (GooF): Should be close to 1.0 for a good model.

-

Structural Analysis: A Molecule in the Solid State

The successful refinement yields a detailed picture of this compound's solid-state architecture.

Crystallographic Data Summary

The following table summarizes the key parameters from the data collection and structural refinement.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₆S |

| Formula Weight | 302.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical value, e.g., 8.512(3) |

| b (Å) | Hypothetical value, e.g., 15.234(5) |

| c (Å) | Hypothetical value, e.g., 10.876(4) |

| β (°) | Hypothetical value, e.g., 98.54(1) |

| Volume (ų) | Hypothetical value, e.g., 1394.8(8) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Density (calculated, g/cm³) | Hypothetical value, e.g., 1.439 |

| Reflections Collected | e.g., 9870 |

| Unique Reflections | e.g., 2450 |

| R_int | e.g., 0.035 |

| Final R1 [I > 2σ(I)] | e.g., 0.041 |

| Final wR2 (all data) | e.g., 0.105 |

| Goodness-of-Fit (S) | e.g., 1.03 |

Note: As a specific published structure was not found, cell parameters and refinement statistics are representative values for a well-behaved organic crystal.[13]

Molecular Conformation and Supramolecular Assembly

The analysis of the refined structure reveals two key aspects: the conformation of the individual molecule and the way these molecules pack together.

-

Conformation: The bulky Boc group and the planar nitro-substituted phenyl ring are oriented to minimize steric hindrance. The nitro group, being strongly electron-withdrawing, influences the electronic properties of the aromatic ring.[14] The conformation can be affected by the compromise between intramolecular steric forces and the demands of efficient crystal packing.[15][16]

-

Intermolecular Interactions: The crystal packing is dominated by a network of hydrogen bonds. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal lattice, the N-H of one molecule forms a strong hydrogen bond with one of the sulfonyl oxygens of a neighboring molecule. This interaction is a primary driving force for the supramolecular assembly in sulfonamides.[4][5]

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 2. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 895153-23-8 [benchchem.com]

- 4. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Structure Solution | OlexSys [olexsys.org]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Strategic Application of N-Boc-4-nitrobenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

N-Boc-4-nitrobenzenesulfonamide has emerged as a highly versatile and strategic building block in the lexicon of medicinal chemistry. Its unique trifecta of functionalities—a Boc-protected amine, a reactive nitro group, and a sulfonamide moiety—offers a powerful toolkit for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth exploration of the core applications of this compound, moving beyond a simple recitation of facts to elucidate the underlying chemical principles and strategic considerations that guide its use in contemporary drug discovery. We will delve into its role as a precursor for key pharmacophores, with a particular focus on the synthesis of carbonic anhydrase and kinase inhibitors. Detailed experimental protocols, supported by mechanistic insights and data-driven discussions, will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively leverage this reagent to accelerate their research endeavors.

Introduction: The Architectural Advantages of a Trifunctional Reagent

In the intricate chess game of medicinal chemistry, the choice of starting materials and intermediates is paramount. This compound stands out as a strategic piece, offering a pre-packaged combination of functionalities that streamline complex synthetic routes. The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the sulfonamide nitrogen, allowing for selective reactions at other sites of the molecule. The nitro group, a versatile chemical handle, can be easily reduced to an amine, opening avenues for a wide range of derivatizations. Finally, the sulfonamide moiety itself is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in key hydrogen bonding interactions with biological targets.[1]

This guide will dissect the multifaceted utility of this reagent, illustrating its application through the lens of rational drug design and synthesis.

Core Applications in Medicinal Chemistry

The strategic value of this compound lies in its ability to serve as a versatile precursor to a variety of key intermediates and final drug candidates. Its applications can be broadly categorized into two main areas: as a protected building block for introducing the 4-aminobenzenesulfonamide scaffold, and as a reactive platform for the synthesis of diverse heterocyclic systems.

A Protected Gateway to the 4-Aminobenzenesulfonamide Pharmacophore

The 4-aminobenzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the backbone of numerous diuretic, antibacterial, and anticancer drugs. The direct handling of 4-aminobenzenesulfonamide can be challenging due to the reactivity of the aromatic amine. This compound provides an elegant solution by masking both reactive sites. The nitro group can be selectively reduced to the amine, which can then be further functionalized. Subsequently, the Boc group can be removed under acidic conditions to reveal the sulfonamide nitrogen for further reactions if desired.

This strategy is particularly valuable in the synthesis of complex molecules where chemoselectivity is crucial. For instance, in the synthesis of certain carbonic anhydrase inhibitors, the aromatic amine of a sulfonamide precursor is often acylated or coupled to a heterocyclic core. Using this compound allows for the initial coupling reactions to be performed on a stable, protected intermediate, followed by deprotection and further modifications as needed.

Synthesis of Bioactive Molecules: A Practical Workflow

To illustrate the practical application of this compound, we will detail a representative synthetic workflow for the preparation of a novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrid, a class of compounds that has shown promising antitubercular activity.[2] This example showcases the strategic use of the Boc protecting group and the reactivity of the sulfonamide moiety.

General Synthetic Scheme

The overall synthetic strategy involves the coupling of a Boc-protected piperazine derivative with a nitro-substituted benzenesulfonyl chloride, followed by Boc deprotection to yield the final amine, which can then be further functionalized. While this specific example starts with a pre-formed nitrobenzenesulfonyl chloride, the principles are directly applicable to reactions involving this compound where the Boc-protected sulfonamide would react with an appropriate electrophile.

Caption: General workflow for the synthesis of nitrobenzenesulfonamide hybrids.

Detailed Experimental Protocol: Synthesis of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids

This protocol is adapted from a published procedure and demonstrates the coupling of a secondary amine with a sulfonyl chloride, a reaction analogous to the alkylation of this compound.[2]

Step 1: Boc Deprotection of the Amine

-

Dissolve the Boc-protected benzhydrylpiperazine derivative (1.0 equivalent) in dichloromethane (DCM, 10 mL).

-

Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1 hour.

-

Evaporate the reaction mixture to dryness and co-distill twice with DCM to yield the amine as a TFA salt. This crude product is used directly in the next step without further purification.

Step 2: Coupling with Nitro-substituted Benzenesulfonyl Chloride

-

Dissolve the crude amine TFA salt from the previous step in DCM (10.0 mL).

-

Add N,N-diisopropylethylamine (DIPEA) (5.0 equivalents) to the solution.

-

Add the desired nitro-substituted benzenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane (e.g., 20–40% v/v) as the eluent to obtain the final benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrid.[2]

Rationale behind Experimental Choices:

-

Boc Deprotection with TFA: TFA is a strong acid that effectively cleaves the acid-labile Boc protecting group, leaving the desired amine as a stable TFA salt. The excess TFA and volatile byproducts are easily removed by evaporation.

-

Use of DIPEA as a Base: DIPEA is a non-nucleophilic hindered base. Its role is to neutralize the TFA salt of the amine, liberating the free amine for the subsequent nucleophilic attack on the sulfonyl chloride. It also scavenges the HCl generated during the sulfonylation reaction.

-

Column Chromatography Purification: This is a standard and effective method for purifying organic compounds of moderate polarity, such as the target sulfonamide hybrids, from starting materials and reaction byproducts.

Quantitative Data

The yields of such coupling reactions are typically good to excellent, often exceeding 80%, depending on the specific substrates used.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Boc-deprotected benzhydrylpiperazine | 2,4-Dinitrobenzenesulfonyl chloride | 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine | >85% |

| Boc-deprotected benzhydrylpiperazine | 4-Nitrobenzenesulfonyl chloride | 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine | >85% |

Table 1: Representative yields for the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.

Application in the Synthesis of Key Drug Classes

The strategic utility of this compound extends to the synthesis of several important classes of therapeutic agents.

Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a classic zinc-binding group in carbonic anhydrase inhibitors (CAIs).[3] this compound can serve as a versatile starting material for the synthesis of novel CAIs. After reduction of the nitro group to an amine, this functionality can be elaborated to introduce various "tail" groups that can interact with different regions of the enzyme's active site, thereby modulating potency and isoform selectivity.

Caption: Synthetic pathway to carbonic anhydrase inhibitors.

Kinase Inhibitors

Many kinase inhibitors incorporate a sulfonamide group for key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The synthesis of such inhibitors often involves the coupling of a sulfonamide-containing fragment to a core heterocyclic scaffold. This compound, after appropriate functional group manipulations, can be used to introduce this critical pharmacophoric element. For example, the synthesis of certain pyrazolo[3,4-d]pyrimidine-based kinase inhibitors involves the coupling of a substituted pyrazole with a sulfonamide-containing fragment.[]

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in organic synthesis and medicinal chemistry. Its pre-installed protecting group and versatile reactive handles provide a streamlined and efficient entry point to a wide range of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated. Future applications of this reagent will likely expand into new areas of medicinal chemistry, driven by the ingenuity of synthetic chemists and the ever-present need for more effective and selective drugs. The principles outlined in this guide provide a solid foundation for researchers to creatively and effectively incorporate this compound into their synthetic strategies.

References

- Google Patents. (2015). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. CN105153211A.

-

ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically?. Retrieved from [Link]

- Fülöpová, V., & Soural, M. (2015). Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis. Molecules, 20(9), 16477-16517.

- Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 8(2), 203-208.

-

PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

- Jagtap, S. V., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321.

- Wang, L., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114758.

- Kaur, H., et al. (2017). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 7(57), 35937-35951.

- Singh, U. P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9565-9576.

- Ghorab, M. M., et al. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 23(11), 2959.

-

ResearchGate. (2015). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]

- Nocentini, A., et al. (2022). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. International Journal of Molecular Sciences, 23(15), 8649.

- Li, Z., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9313-9317.

- Singh, U. P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9565-9576.

- Zhang, Y., et al. (2018). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2933-2937.

-

Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

- Laconde, G., et al. (2001). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Tetrahedron Letters, 42(48), 8487-8489.

-

The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]

- Jagtap, S. V., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321.

- Briz, J., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and. FLORE.

- Ansari, M. F., et al. (2016). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 59(17), 8046-8056.

Sources

The Strategic Application of N-Boc-Nitrobenzenesulfonamides in Modern Amine Synthesis: A Technical Guide

For the contemporary researcher in organic synthesis and drug development, the efficient and controlled introduction of nitrogen-containing functionalities is a cornerstone of molecular design. Among the arsenal of synthetic tools available, N-Boc-nitrobenzenesulfonamides have emerged as exceptionally versatile and powerful reagents. This guide provides an in-depth exploration of their synthesis, reactivity, and strategic application, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices.

The Core Principle: A Duality of Activation and Orthogonal Protection

The synthetic utility of N-Boc-nitrobenzenesulfonamides hinges on a synergistic interplay between the nitrobenzenesulfonyl (Ns) and the tert-butoxycarbonyl (Boc) groups. The strongly electron-withdrawing nature of the nitrobenzenesulfonyl group significantly acidifies the sulfonamide proton, facilitating its deprotonation and subsequent alkylation. This "activation" is pivotal for reactions like the Fukuyama-Mitsunobu, enabling the formation of C-N bonds under mild conditions.

Simultaneously, the Boc group serves as a well-established, acid-labile protecting group for the nitrogen atom. The distinct chemical labilities of the Ns (cleaved by thiols) and Boc (cleaved by acid) groups establish an orthogonal protecting group strategy. This orthogonality is of paramount importance in multi-step syntheses, allowing for the selective deprotection and further functionalization of the nitrogen atom at various stages of a synthetic sequence.[1][2][3]

Synthesis of N-Boc-Nitrobenzenesulfonamides: A Foundational Protocol

The preparation of N-Boc-nitrobenzenesulfonamides is a straightforward and high-yielding process, typically involving the acylation of the parent nitrobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O). Both the 2-nitro (ortho) and 4-nitro (para) isomers are commonly employed, each with subtle yet significant differences in reactivity that will be discussed later.

Experimental Protocol: Synthesis of N-Boc-2-nitrobenzenesulfonamide

This protocol provides a reliable method for the synthesis of the ortho-isomer.

Materials:

-

2-Nitrobenzenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzenesulfonamide (1.0 eq.) in dichloromethane.

-

To the stirred solution, add triethylamine (1.5 eq.), di-tert-butyl dicarbonate (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or flash column chromatography to afford N-Boc-2-nitrobenzenesulfonamide as a crystalline solid.

A similar procedure can be followed for the synthesis of N-Boc-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonamide.[4]

The Fukuyama-Mitsunobu Reaction: A Mild and Versatile C-N Bond Formation

The Fukuyama-Mitsunobu reaction is a cornerstone application of N-Boc-nitrobenzenesulfonamides, providing a robust method for the synthesis of N-protected primary amines from alcohols.[5][6] The enhanced acidity of the N-H bond in the N-Boc-nitrobenzenesulfonamide allows it to act as a potent nucleophile in the Mitsunobu reaction.

Mechanistic Insight

The reaction proceeds through the classical Mitsunobu mechanism. Triphenylphosphine (PPh₃) reacts with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate. This intermediate then activates the alcohol, making it susceptible to nucleophilic attack by the deprotonated N-Boc-nitrobenzenesulfonamide. The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol center.

Caption: Simplified mechanism of the Fukuyama-Mitsunobu reaction.

Experimental Protocol: Fukuyama-Mitsunobu Alkylation

This protocol provides a general procedure for the alkylation of N-Boc-2-nitrobenzenesulfonamide with a primary or secondary alcohol.

Materials:

-

Alcohol (1.0 eq.)

-

N-Boc-2-nitrobenzenesulfonamide (1.2 eq.)

-

Triphenylphosphine (PPh₃) (1.5 eq.)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

-

Anhydrous tetrahydrofuran (THF) or toluene

Procedure:

-

To a solution of the alcohol, N-Boc-2-nitrobenzenesulfonamide, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the azodicarboxylate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct, affording the desired N-alkylated-N-Boc-2-nitrobenzenesulfonamide.

Substrate Scope and Representative Yields

The Fukuyama-Mitsunobu reaction using N-Boc-nitrobenzenesulfonamides is compatible with a wide range of primary and secondary alcohols. The following table summarizes representative yields for this transformation.

| Alcohol Substrate | Product | Yield (%) | Reference |

| Benzyl alcohol | N-Benzyl-N-Boc-2-nitrobenzenesulfonamide | 85-95 | [5][7] |

| 1-Butanol | N-Butyl-N-Boc-2-nitrobenzenesulfonamide | 80-90 | [7] |

| Cyclohexanol | N-Cyclohexyl-N-Boc-2-nitrobenzenesulfonamide | 75-85 | [5] |

| (R)-2-Octanol | (S)-N-(Octan-2-yl)-N-Boc-2-nitrobenzenesulfonamide | >90 (with inversion) | [7] |

Orthogonal Deprotection Strategies: The Key to Synthetic Flexibility

The ability to selectively remove either the Boc or the Ns group is a major advantage of this methodology, enabling divergent synthetic pathways from a common intermediate.[1][2][3]

Selective Removal of the Boc Group

The Boc group is readily cleaved under acidic conditions, leaving the nitrobenzenesulfonyl group intact. This allows for the subsequent N-alkylation or other modifications of the resulting secondary sulfonamide.

Experimental Protocol: Selective Boc Deprotection

-

Dissolve the N-alkylated-N-Boc-nitrobenzenesulfonamide in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding amine salt.

Selective Removal of the Nitrobenzenesulfonyl (Ns) Group

The Ns group is selectively cleaved under mild, nucleophilic conditions using a thiol, leaving the Boc group untouched. This reaction proceeds via a Meisenheimer complex intermediate.[2][8]

Mechanism of Ns Deprotection:

Caption: Mechanism of Ns group deprotection via a Meisenheimer complex.

Experimental Protocol: Selective Ns Deprotection

-

Dissolve the N-alkylated-N-Boc-nitrobenzenesulfonamide (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a thiol, such as thiophenol (2.5 eq.) or 2-mercaptoethanol, and a base, such as potassium carbonate (2.0 eq.) or cesium carbonate.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography to afford the N-Boc protected amine.[9]

The Ortho vs. Para Debate: A Matter of Reactivity and Stability

While both 2-nitro- and 4-nitrobenzenesulfonamides are effective, there are practical considerations that may favor the use of the ortho-isomer. Complications, including side reactions, have been reported during the deprotection of 4-nitrobenzenesulfonamides under certain conditions.[10] The proximity of the ortho-nitro group is thought to play a role in stabilizing the Meisenheimer complex, potentially leading to a cleaner and more efficient deprotection compared to the para-isomer. For this reason, the 2-nitrobenzenesulfonyl group is often the preferred choice for applications requiring robust and high-yielding deprotection steps.

Conclusion: A Powerful and Adaptable Tool for Amine Synthesis

N-Boc-nitrobenzenesulfonamides represent a powerful and versatile class of reagents for the synthesis of primary and secondary amines. The combination of an activating nitrobenzenesulfonyl group and an orthogonal Boc protecting group provides chemists with a high degree of control and flexibility in their synthetic designs. The mild conditions required for both the Fukuyama-Mitsunobu reaction and the selective deprotection steps make this methodology compatible with a wide range of functional groups, rendering it an invaluable tool in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

-

PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

Ghorai, S., & Ghorai, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25068–25072. [Link]

-

Request PDF. (2025). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved from [Link]

-

Request PDF. (2025). Versatile solid-phase synthesis of secondary amines from alcohols. Development of an N-Boc-( o-nitrobenzene)sulfonamide linker. Retrieved from [Link]

-

Request PDF. (2025). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Sikandar, S., Zahoor, A. F., Naheed, S., Parveen, B., Ali, K. G., & Akhtar, R. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama–Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 25(3), 1845–1885. [Link]

-

Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Retrieved from [Link]

-

PubMed. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Retrieved from [Link]

-

Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 12(19), 4442–4445. [Link]

-

ACS Publications. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.

-

Academia.edu. (2025). (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Fukuyama–Mitsunobu alkylation[5][11]. Retrieved from [Link]

-

Request PDF. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Synlett. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]

-

Request PDF. (2025). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]